Amisulpride hydrochloride

Vue d'ensemble

Description

Chlorhydrate de DAN 2163: , également connu sous le nom de Chlorhydrate d'amisulpride, est un antagoniste des récepteurs de la dopamine D2/D3. Il est principalement utilisé dans le traitement de la schizophrénie et d'autres troubles psychotiques. Le composé possède une forte affinité pour les récepteurs de la dopamine, ce qui le rend efficace pour moduler l'activité dopaminergique dans le cerveau .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse du chlorhydrate de DAN 2163 implique plusieurs étapes, à partir de la structure de base du benzamide. Les étapes clés comprennent:

Formation du noyau benzamide: Ceci implique la réaction de l'acide 4-amino-5-éthylsulfonyl-2-méthoxybenzoïque avec le chlorure de thionyle pour former le chlorure d'acide correspondant.

Amidation: Le chlorure d'acide est ensuite mis à réagir avec la 2-(éthylamino)méthylpyrrolidine pour former le dérivé benzamide.

Formation du chlorhydrate: La dernière étape consiste à convertir la base libre en son sel de chlorhydrate par traitement avec de l'acide chlorhydrique.

Méthodes de production industrielle: La production industrielle du chlorhydrate de DAN 2163 suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'optimisation des conditions de réaction pour assurer un rendement et une pureté élevés. Les paramètres clés comprennent le contrôle de la température, la sélection du solvant et les techniques de purification telles que la recristallisation .

Analyse Des Réactions Chimiques

Types de réactions:

Oxydation: Le chlorhydrate de DAN 2163 peut subir des réactions d'oxydation, en particulier au niveau de l'atome de soufre, conduisant à la formation de sulfoxydes et de sulfones.

Réduction: Le composé peut être réduit au niveau du groupe carbonyle pour former l'alcool correspondant.

Réactifs et conditions courantes:

Oxydation: Peroxyde d'hydrogène ou acide m-chloroperbenzoïque.

Réduction: Borohydrure de sodium ou hydrure d'aluminium et de lithium.

Substitution: Agents halogénants comme le brome ou le chlore.

Principaux produits formés:

Sulfoxydes et sulfones: à partir de l'oxydation.

Dérivés alcooliques: à partir de la réduction.

Dérivés halogénés: à partir de la substitution.

Applications de recherche scientifique

Chimie: : Le chlorhydrate de DAN 2163 est utilisé comme composé de référence dans les études impliquant les antagonistes des récepteurs de la dopamine. Il aide à comprendre la relation structure-activité de composés similaires .

Biologie: : Le composé est utilisé dans la recherche pour étudier les effets de l'antagonisme des récepteurs de la dopamine sur divers processus biologiques, notamment la neurotransmission et le comportement .

Médecine: : Le chlorhydrate de DAN 2163 est largement étudié pour son potentiel thérapeutique dans le traitement des troubles psychiatriques tels que la schizophrénie et le trouble bipolaire .

Industrie: : Le composé est utilisé dans le développement de nouveaux médicaments antipsychotiques et dans la formulation de produits pharmaceutiques .

Mécanisme d'action

Le chlorhydrate de DAN 2163 exerce ses effets en antagonisant sélectivement les récepteurs de la dopamine D2 et D3. Cela conduit à une diminution de l'activité dopaminergique, ce qui est bénéfique dans les conditions caractérisées par une activité excessive de la dopamine, comme la schizophrénie. Le composé interagit de manière préférentielle avec les récepteurs D2 de type limbique, qui sont associés à la régulation de l'humeur et du comportement .

Applications De Recherche Scientifique

Pharmacological Mechanism

Amisulpride functions as a selective antagonist of dopamine D2 and D3 receptors. At lower doses, it preferentially blocks presynaptic autoreceptors, enhancing dopaminergic neurotransmission, which is beneficial for treating negative symptoms and dysthymia. At higher doses, it antagonizes postsynaptic receptors, reducing dopaminergic activity primarily in the limbic system. This mechanism contributes to its efficacy in alleviating symptoms of schizophrenia and depressive disorders .

Schizophrenia Treatment

Amisulpride is indicated for both acute and chronic schizophrenia management. It is particularly effective in treating:

- Positive Symptoms : Such as hallucinations and delusions.

- Negative Symptoms : Including emotional blunting and social withdrawal.

A meta-analysis of 18 randomized controlled trials involving over 2,200 patients found amisulpride consistently more effective than conventional antipsychotics for global schizophrenic symptoms . Dosages typically range from 400 mg to 1200 mg per day, with lower doses being effective for negative symptoms .

Depressive Disorders

Amisulpride has shown efficacy in treating dysthymia and major depression at lower doses (50-300 mg/day). Its mechanism involves increasing dopamine availability in the synapse, which helps alleviate depressive symptoms .

Postoperative Nausea and Vomiting

Intravenous amisulpride is used to prevent and treat postoperative nausea and vomiting, either alone or in combination with other antiemetics. This application highlights its versatility beyond psychiatric conditions .

Case Study 1: Schizophrenia Management

A 26-year-old male diagnosed with first-episode schizophrenia exhibited predominant negative symptoms for six years without treatment. After initiating amisulpride at 400 mg/day, he demonstrated significant improvement in negative symptoms after two weeks. However, he experienced reversible elevation of cardiac enzymes and bradycardia, leading to dosage adjustment and eventual switch to aripiprazole .

Case Study 2: Withdrawal Dyskinesia

A 63-year-old man treated with amisulpride for schizophrenia developed withdrawal dyskinesia after dosage reduction. The condition improved upon increasing the dosage back to 100 mg/day, demonstrating the need for careful dosage management in long-term treatment .

Comparative Efficacy

Amisulpride's efficacy compared to other antipsychotics is notable:

- In studies comparing amisulpride with haloperidol and risperidone, amisulpride showed superior effectiveness in managing negative symptoms while maintaining a favorable side effect profile .

- The incidence of extrapyramidal symptoms was significantly lower with amisulpride compared to conventional antipsychotics .

Summary Table of Applications

| Application | Dosage Range | Key Findings |

|---|---|---|

| Schizophrenia | 400 - 1200 mg/day | Effective for both positive and negative symptoms; lower extrapyramidal risk |

| Dysthymia | 50 - 300 mg/day | Increases dopamine availability; alleviates depressive symptoms |

| Postoperative Nausea/Vomiting | IV administration | Prevents and treats nausea effectively |

Mécanisme D'action

DAN 2163 hydrochloride exerts its effects by selectively antagonizing dopamine D2 and D3 receptors. This leads to a decrease in dopaminergic activity, which is beneficial in conditions characterized by excessive dopamine activity, such as schizophrenia. The compound preferentially interacts with limbic D2-like receptors, which are associated with mood and behavior regulation .

Comparaison Avec Des Composés Similaires

Composés similaires

Halopéridol: Un autre antagoniste des récepteurs de la dopamine utilisé dans le traitement de la schizophrénie.

Rispéridone: Antipsychotique atypique avec un profil de récepteurs plus large, y compris les récepteurs de la sérotonine.

Unicité: : Le chlorhydrate de DAN 2163 est unique dans son antagonisme sélectif des récepteurs de la dopamine D2 et D3 avec une activité minimale sur d'autres sites récepteurs. Ce profil sélectif contribue à son efficacité et à une incidence plus faible des effets secondaires par rapport à d'autres antipsychotiques .

Activité Biologique

Amisulpride hydrochloride is an atypical antipsychotic primarily used in the treatment of schizophrenia and other psychiatric disorders. Its biological activity is characterized by its action as a selective antagonist at dopamine D2 and D3 receptors, as well as serotonin receptors. This article provides a comprehensive overview of amisulpride's biological activity, including pharmacodynamics, case studies, and relevant research findings.

Amisulpride's primary mechanism involves blocking dopamine receptors, particularly D2 and D3, which reduces dopaminergic signaling associated with positive psychotic symptoms. At lower doses, it exhibits preferential binding to presynaptic receptors, enhancing dopamine release and potentially improving negative symptoms associated with schizophrenia . Additionally, amisulpride acts on serotonin receptors (5-HT2A and 5-HT7), contributing to its antidepressant effects .

Pharmacokinetics

- Bioavailability: Approximately 48% after oral administration.

- Half-life: About 12 hours.

- Metabolism: Minimal hepatic metabolism; primarily excreted unchanged in urine (23-46%) and feces .

Case Studies

-

Amisulpride Augmentation in Treatment-Resistant Schizophrenia :

A retrospective study involving five patients demonstrated that amisulpride augmentation of clozapine led to significant improvements in PANSS (Positive and Negative Syndrome Scale) scores. Four out of five patients showed over a 20% reduction in total PANSS scores upon discharge, indicating enhanced efficacy in treatment-resistant cases . -

Cognitive Performance Improvement :

Another study indicated that amisulpride augmentation therapy significantly improved cognitive performance in patients with clozapine-resistant treatment refractory schizophrenia. The amisulpride group exhibited lower PANSS scores compared to placebo, highlighting its potential role in enhancing cognitive functions alongside managing psychiatric symptoms . -

Adverse Effects :

A case report described a patient who experienced reversible elevation of myocardial enzymes and bradycardia while on amisulpride. This adverse effect necessitated dosage adjustment and eventual discontinuation of the drug, emphasizing the importance of monitoring cardiac health during treatment .

Efficacy in Comorbid Conditions

Recent research has explored the repurposing of amisulpride for conditions beyond schizophrenia. In a study targeting inflammatory responses in rheumatoid arthritis (RA), amisulpride was shown to reduce inflammatory potential in synovial fibroblasts, indicating potential therapeutic benefits for patients with RA experiencing comorbid psychiatric symptoms .

Pharmacogenomics

The metabolism of amisulpride is influenced by genetic polymorphisms in cytochrome P450 enzymes, particularly CYP2D6. Variations in these genes can affect drug efficacy and safety profiles, underscoring the need for personalized medicine approaches when prescribing amisulpride .

Summary of Findings

Propriétés

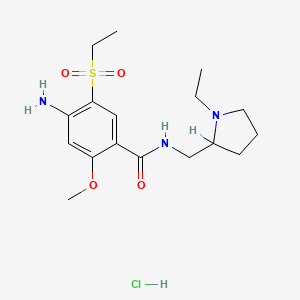

IUPAC Name |

4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O4S.ClH/c1-4-20-8-6-7-12(20)11-19-17(21)13-9-16(25(22,23)5-2)14(18)10-15(13)24-3;/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOYXFDTUMXXFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81342-13-4 | |

| Record name | Amisulpride hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081342134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMISULPRIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC6N8QV7QO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.